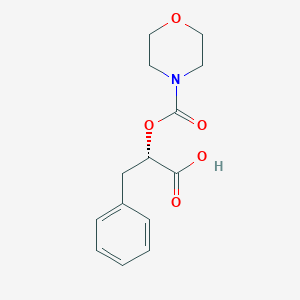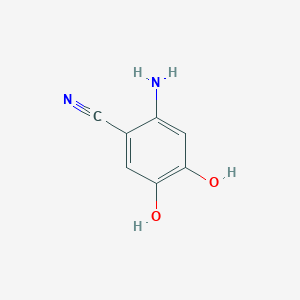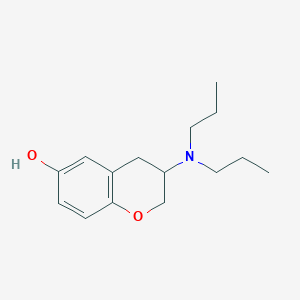
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol, also known as DPDP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is a potent and selective agonist of the sigma-1 receptor, a transmembrane protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. DPDP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
Mécanisme D'action
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is located in various regions of the brain and other tissues. Upon binding to the sigma-1 receptor, this compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism by which this compound activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cellular signaling pathways. In particular, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased activity in various regions of the brain. This compound has also been shown to modulate the activity of ion channels, including calcium and potassium channels, leading to changes in cellular excitability and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not a natural compound and may not accurately reflect the activity of endogenous ligands for the sigma-1 receptor. Additionally, its effects may be influenced by other cellular and environmental factors, making it important to carefully control experimental conditions.
Orientations Futures
There are several potential future directions for research on 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol and the sigma-1 receptor. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the role of the sigma-1 receptor in various cellular processes, including autophagy and protein folding. Further research in these areas could lead to a better understanding of the physiological and pathological functions of the sigma-1 receptor, as well as the development of new therapeutic strategies.
Méthodes De Synthèse
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol can be synthesized through a multi-step process involving the condensation of 2,3,4,5-tetrahydro-1-benzopyran-6-carboxaldehyde with dipropylamine in the presence of a catalyst, followed by reduction and purification steps. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
Applications De Recherche Scientifique
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been used extensively in scientific research for its ability to selectively activate the sigma-1 receptor. The sigma-1 receptor is involved in a wide range of physiological processes, including the regulation of ion channels, neurotransmitter release, and cellular signaling pathways. By selectively activating this receptor, this compound has been shown to modulate various cellular functions and signaling pathways, making it a valuable tool for studying the role of the sigma-1 receptor in various biological processes.
Propriétés
| 116005-04-0 | |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
Clé InChI |
COYBCQFIVNQGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
SMILES canonique |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
Numéros CAS associés |
112460-73-8 (hydrobromide) |
Synonymes |
6-HDDPB 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran hydrobromide dipropyl-6-hydroxy-3-chromanamine DP-6OH-3CA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



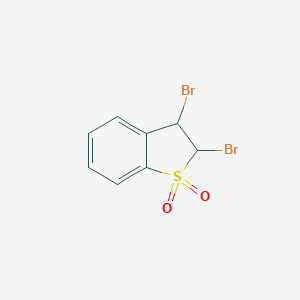
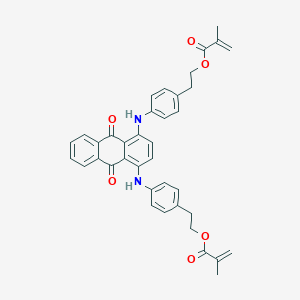
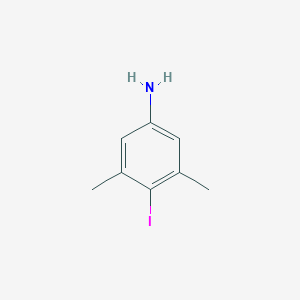
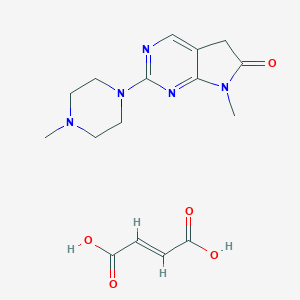
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)
![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)
